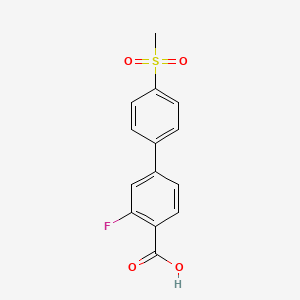

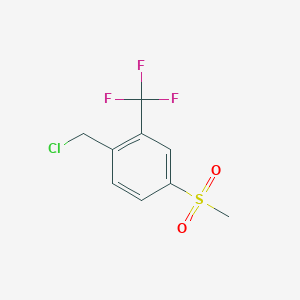

2-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid

Vue d'ensemble

Description

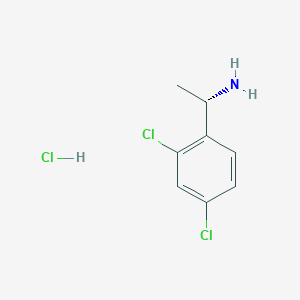

2-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid is a chemical compound with the molecular formula C14H11FO4S and a molecular weight of 294.3 g/mol. It is a solid substance .

Molecular Structure Analysis

The InChI code for 2-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid is1S/C8H7FO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) . This code provides a detailed representation of the molecule’s structure. Physical And Chemical Properties Analysis

2-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Herbicidal Properties and Synthesis : The introduction of fluorine atoms into certain compounds has been shown to significantly alter their herbicidal properties. For instance, "fluorobentranil," derived from related fluorine-substituted benzoic acids, demonstrates enhanced broad-leaf herbicidal activity and selectivity in agricultural applications such as rice, cereals, and maize cultivation (Hamprecht, Würzer, & Witschel, 2004).

Novel Synthetic Pathways : Research has developed novel pathways to synthesize 4-fluoropyridines from 2-fluoroallylic alcohols, showcasing the versatility of fluorinated benzoic acids in synthesizing complex organic structures with potential applications in medicinal chemistry and material science (Wittmann, Tranel, Fröhlich, & Haufe, 2006).

Fluorine-18 Labeling for PET Imaging : A study synthesized a fluorine-18-labeled analogue of bexarotene, a medication, from 2-fluoro-4-methylbenzoic acid, demonstrating its potential in PET imaging for cancer diagnosis and treatment monitoring (Wang, Davis, Gao, & Zheng, 2014).

Material Science and Engineering

- High-Performance Polymers : Research into fluorinated phthalazinone monomers, derived from benzoic acid precursors, highlights their application in creating high-performance polymers with excellent thermal properties and solubility, promising for engineering plastics and membrane materials (Xiao, Wang, Jin, Jian, & Peng, 2003).

Pharmacology and Biomedical Applications

- Androgen Receptor Antagonists : The synthesis of MDV3100, an androgen receptor antagonist used in cancer therapy, was facilitated by compounds synthesized from 2-fluoro-1-methyl-4-nitro-benzoic acid, illustrating the role of fluorinated benzoic acids in developing therapeutic agents (Li Zhi-yu, 2012).

Environmental Science

- Groundwater Remediation : A study on the heat-activated persulfate oxidation of PFOA and other contaminants demonstrated the utility of fluorinated compounds in environmental remediation technologies, offering insights into the degradation pathways of persistent organic pollutants in groundwater (Park, Lee, Medina, Zull, & Waisner, 2016).

Safety And Hazards

The safety information for 2-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, wearing protective equipment, and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-fluoro-4-(4-methylsulfonylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO4S/c1-20(18,19)11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMOCIAFCAMDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20691651 | |

| Record name | 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20691651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid | |

CAS RN |

1261893-45-1 | |

| Record name | 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20691651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393706.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393716.png)

![5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid](/img/structure/B1393725.png)

![5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid](/img/structure/B1393726.png)